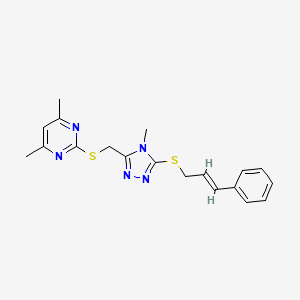

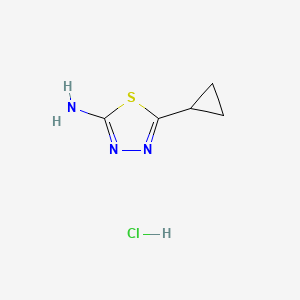

![molecular formula C22H19FN2O4S B2644706 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 922094-84-6](/img/structure/B2644706.png)

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide” is a chemical compound with the molecular formula C21H16F2N2O4S . It is related to the class of compounds known as dibenzo[b,f][1,4]oxazepines .

Molecular Structure Analysis

The molecular structure of this compound consists of a dibenzo[b,f][1,4]oxazepine core with various substituents. The dibenzo[b,f][1,4]oxazepine core is a tricyclic structure that consists of two benzene rings fused to a seven-membered ring containing an oxygen atom .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 430.424 Da and a monoisotopic mass of 430.079895 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available literature.

科学的研究の応用

Ring-Forming Cascade Enabling Carbonic Anhydrase Inhibition

A study by Sapegin et al. (2018) highlights the chemical's utility in organic synthesis, where 4-Chloro-3-nitrobenzenesulfonamide reacts with bis-electrophilic phenols to produce a new class of [1,4]oxazepine-based primary sulfonamides. These compounds exhibited strong inhibition of human carbonic anhydrases, a therapeutic target for treating various diseases. This demonstrates the chemical's dual role in facilitating ring construction and acting as a prosthetic zinc-binding group in enzyme inhibition Sapegin et al., 2018.

Synthetic Flexibility in Dibenzoxazepine Derivatives

Ouyang et al. (1999) discuss the solid support synthesis of 2-substituted dibenz[b,f]oxazepin-11(10H)-ones, demonstrating the chemical's role in enabling efficient assembly and high purity of final products. This work underlines its importance in the synthesis of libraries with significant chemical diversity and potential pharmacological activities Ouyang et al., 1999.

Enantioselective Construction of Stereocenters

Li et al. (2019) developed an organocatalyzed asymmetric Mannich reaction involving 3-fluorooxindoles and the dibenzo[b,f][1,4]oxazepine scaffold, leading to the highly enantioselective construction of tetrasubstituted C‒F stereocenters. This work showcases the scaffold's application in creating complex molecules with potential medicinal value, illustrating its versatility in organic synthesis Li et al., 2019.

Safety and Hazards

将来の方向性

The future directions for research on this compound could include elucidating its synthesis process, investigating its mechanism of action, and exploring its potential applications. Given its structural similarity to other dibenzo[b,f][1,4]oxazepines, it could be of interest in medicinal chemistry or pharmaceutical research .

特性

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O4S/c1-13-4-7-20-18(10-13)25(3)22(26)17-12-16(6-8-19(17)29-20)24-30(27,28)21-9-5-15(23)11-14(21)2/h4-12,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWIGCABXZLBAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)C)C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2644624.png)

![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-fluorophenyl)acetamide](/img/structure/B2644627.png)

![N-(2,6-dimethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2644630.png)

![N-Benzyl-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2644633.png)

![8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2644641.png)

![Benzo[d][1,3]dioxol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2644643.png)

![N-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2644645.png)

![2-(4-{[3,5,6-Trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}piperazin-1-yl)pyrimidine](/img/structure/B2644646.png)